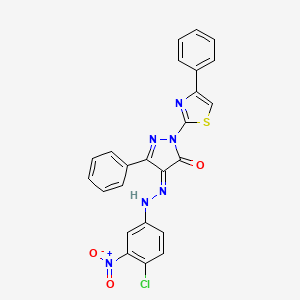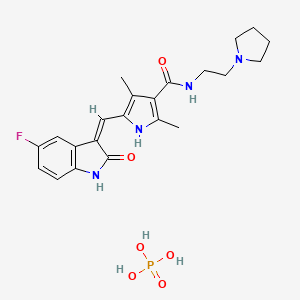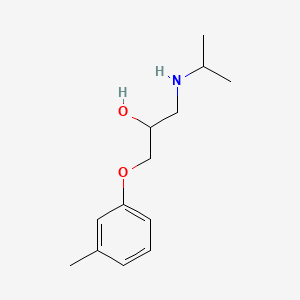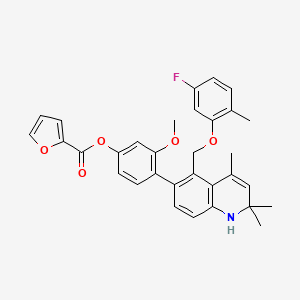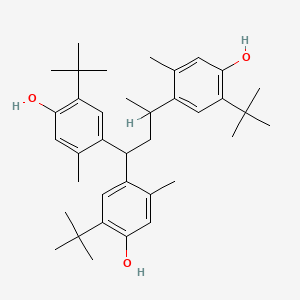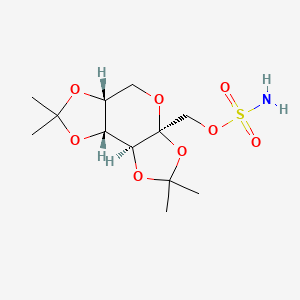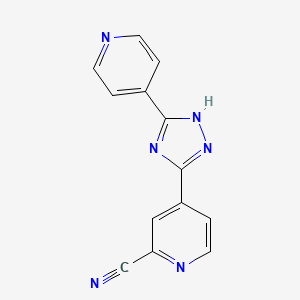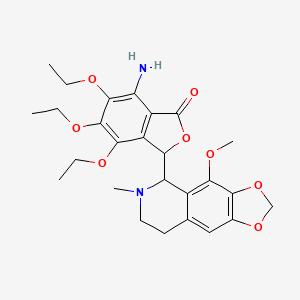
Tritoqualine
描述
C26H32N2O8 。它是一种组胺脱羧酶抑制剂,被归类为非典型抗组胺药。 曲托喹啉主要用于治疗荨麻疹和过敏性鼻炎 .
作用机制
曲托喹啉通过抑制组胺脱羧酶发挥作用,组胺脱羧酶负责将组氨酸转化为组胺。 通过抑制这种酶,曲托喹啉减少组胺的产生,从而缓解过敏反应的症状 . 所涉及的分子靶点和途径包括组胺 H4 受体,这在最近的研究中引起了特别关注 .
生化分析
Biochemical Properties
Tritoqualine plays a significant role in biochemical reactions by inhibiting the enzyme histidine decarboxylase . This enzyme is responsible for converting histidine into histamine, a compound involved in various physiological processes, including immune responses and gastric acid secretion. By inhibiting histidine decarboxylase, this compound reduces the production of histamine, thereby mitigating allergic reactions and inflammation . This compound interacts with histidine decarboxylase through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of histidine to histamine .
Cellular Effects
This compound exerts several effects on various types of cells and cellular processes. In immune cells, such as mast cells and basophils, this compound reduces the release of histamine, thereby decreasing allergic responses and inflammation . In hepatocytes, this compound has been shown to reduce lipid peroxidation and enzyme leakage induced by carbon tetrachloride, indicating its protective effects on liver cells . Additionally, this compound influences cell signaling pathways by modulating the levels of histamine, which is a key mediator in various signaling cascades . This modulation can impact gene expression and cellular metabolism, leading to altered cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with histidine decarboxylase. This compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of histidine to histamine . This inhibition reduces the levels of histamine in tissues, thereby mitigating allergic reactions and inflammation. Additionally, this compound may influence gene expression by modulating histamine levels, which can impact various signaling pathways and cellular processes . The compound’s ability to inhibit histidine decarboxylase and reduce histamine production is central to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under standard laboratory conditions and does not degrade rapidly . Long-term studies in vitro and in vivo have demonstrated that this compound maintains its inhibitory effects on histidine decarboxylase and continues to reduce histamine levels over extended periods . Additionally, this compound has been shown to have protective effects on cellular function, reducing lipid peroxidation and enzyme leakage in hepatocytes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits histidine decarboxylase and reduces histamine levels, leading to decreased allergic responses and inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity . Studies have shown that the compound’s protective effects on liver cells are dose-dependent, with higher doses providing greater protection against lipid peroxidation and enzyme leakage . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to histamine synthesis and degradation. By inhibiting histidine decarboxylase, this compound reduces the production of histamine from histidine . This inhibition can impact metabolic flux and metabolite levels, as histamine is involved in various physiological processes . Additionally, this compound may interact with other enzymes and cofactors involved in histamine metabolism, further influencing metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to specific compartments or organelles, where it exerts its inhibitory effects on histidine decarboxylase . The distribution of this compound within tissues can impact its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Within these compartments, this compound can interact with histidine decarboxylase and inhibit its activity, reducing histamine production . The localization of this compound within cells can influence its therapeutic effects and potential side effects, as well as its interactions with other biomolecules .
准备方法
合成路线和反应条件
曲托喹啉的合成涉及曲托喹啉盐酸盐的形成。该过程从在盐酸存在下将曲托喹啉碱溶解在醇(如乙醇)中开始,直到获得过饱和溶液。 通过连续加入醚,特别是乙醚,曲托喹啉盐酸盐能够结晶 .
工业生产方法
曲托喹啉的工业生产方法侧重于提高其溶解度。 一种方法涉及配制曲托喹啉盐以增强其在体液和水性介质中的溶解度 .
化学反应分析
反应类型
曲托喹啉会发生各种化学反应,包括:
氧化: 曲托喹啉在特定条件下可以被氧化。
还原: 还原反应可以改变曲托喹啉中存在的官能团。
取代: 取代反应可能发生,特别是涉及乙氧基。
常见试剂和条件
在涉及曲托喹啉的反应中使用的常见试剂包括:
氧化剂: 例如高锰酸钾。
还原剂: 例如氢化铝锂。
取代剂: 例如用于取代反应的卤素。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生具有改性官能团的不同曲托喹啉衍生物。
科学研究应用
曲托喹啉具有广泛的科学研究应用,包括:
化学: 用作各种化学反应和研究中的试剂。
生物学: 研究其对组胺脱羧酶的影响及其在生物途径中的作用。
相似化合物的比较
类似化合物
西替利嗪: 另一种用于类似适应症的抗组胺药。
氯雷他定: 一种用于过敏反应的非镇静抗组胺药。
非索非那定: 以其极小的镇静作用而闻名,用于治疗过敏症。
曲托喹啉的独特性
曲托喹啉的独特性在于其对组胺脱羧酶的特定抑制,这使其与主要针对组胺受体的其他抗组胺药区别开来。 这种独特的作用机制使曲托喹啉在减少源头组胺的产生方面特别有效 .
属性
IUPAC Name |
7-amino-4,5,6-triethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGJVQIJENCTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864514 | |
| Record name | Tritoqualine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14504-73-5 | |
| Record name | Tritoqualine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14504-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tritoqualine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tritoqualine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13711 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tritoqualine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(3H)-isobenzofuranone, 7-amino-4,5,6 triethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1-3-dioxolo(4,5- g)isoquinolin-5-yl)-hyspotamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRITOQUALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4MW5166YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tritoqualine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tritoqualine exert its anti-allergic effects?
A1: While initially thought to act primarily as a histidine decarboxylase (HDC) inhibitor, research suggests this compound's anti-allergic effects stem from a combination of mechanisms. These include:
- Inhibition of Histamine Release: this compound demonstrates a direct inhibitory effect on histamine release from mast cells, a crucial step in allergic reactions. [] This effect appears to be independent of HDC inhibition. []
- Modulation of Immune Cell Proliferation: this compound may interfere with the proliferation and differentiation of certain immune cells, particularly those involved in allergic responses, such as mast cells and basophils. [] This suggests a potential role in regulating immune responses beyond direct histamine antagonism.
Q2: Does this compound affect histamine levels in the body?
A: The impact of this compound on histamine levels appears complex and potentially context-dependent. Some studies report a reduction in plasma histamine concentrations during this compound treatment, [] while others observed a transient increase in hepatic and blood histamine levels in rats following partial hepatectomy. [] Further research is needed to fully elucidate the relationship between this compound and histamine levels under various conditions.
Q3: Beyond allergy, are there other potential therapeutic applications for this compound?
A3: Research suggests this compound may offer benefits beyond its anti-allergic properties:
- Hepatoprotective Effects: this compound exhibits protective effects against liver injury induced by various toxins, including carbon tetrachloride (CCl4). [, , , ] Studies suggest these effects may involve suppressing lipid peroxidation, [] inhibiting enzyme leakage from hepatocytes, [, ] and promoting liver regeneration. [, ]
- Anti-Fibrotic Activity: this compound demonstrates potential in mitigating fibrosis, particularly in the liver. [, ] It appears to suppress collagen secretion from fibroblasts, [] reduce hydroxyproline and histamine levels in the liver, [] and inhibit the activation of mast cells, which are implicated in fibrosis progression. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C22H27NO7 and a molecular weight of 417.45 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided abstracts don't include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed for structural characterization of compounds like this compound.
Q6: How stable is this compound under different conditions?
A6: The abstracts provided do not delve into the specifics of this compound's stability under various conditions (temperature, pH, light exposure, etc.). This information is crucial for understanding storage requirements and formulating stable dosage forms.
Q7: Are there any strategies to improve this compound's stability, solubility, or bioavailability?
A: Formulation strategies, such as the use of cyclodextrins, [] can enhance the solubility, stability, and bioavailability of poorly soluble drugs. The specific approaches for this compound would depend on its physicochemical properties and the desired dosage form.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A: While the abstracts touch upon this compound's administration (oral, intravenous) and mention its biliary excretion, [] detailed pharmacokinetic studies are needed to fully elucidate its ADME profile.
Q9: How does the route of administration affect this compound's efficacy?
A9: Comparing the efficacy of different administration routes (e.g., oral vs. intravenous) requires dedicated pharmacokinetic and pharmacodynamic studies to assess how each route influences the drug's concentration at the site of action over time.
Q10: What in vitro models have been used to study this compound's effects?
A10: Researchers have employed various in vitro models to investigate this compound's mechanisms and effects:
- Isolated Rat Hepatocytes: This model has been used to assess this compound's protective effects against CCl4-induced toxicity, revealing its ability to suppress lipid peroxidation and enzyme leakage. [, ]
- Primary Cultured Rat Hepatocytes: This model has been utilized to investigate this compound's ability to reduce enzyme leakage induced by D-galactosamine, suggesting its hepatoprotective effects extend beyond just anti-oxidant mechanisms. []
- Fibroblast Cell Lines (Balb/3T3 and 3T6): These cell lines have been used to demonstrate this compound's ability to suppress fibroblast growth and collagen secretion, highlighting its potential as an anti-fibrotic agent. []
- Mast Cells: Studies using rat peritoneal mast cells and mastocytoma P-815 cells have been instrumental in elucidating this compound's inhibitory effects on histamine release, a key aspect of its anti-allergic properties. []
Q11: What animal models have been used to evaluate this compound's therapeutic potential?
A11: Researchers have employed various animal models to assess this compound's efficacy in different disease contexts:
- Rat Models of Adjuvant Arthritis: While one study on August and Wistar rats did not show a significant effect of this compound on adjuvant arthritis, [] further investigations with different dosages or treatment durations might be warranted.
- Rat Models of Liver Injury: These models, often employing CCl4-induced injury, have been instrumental in demonstrating this compound's hepatoprotective effects, including its ability to reduce enzyme leakage, suppress lipid peroxidation, and promote liver regeneration. [, , , ]
- Rat Models of Anaphylaxis: Studies using these models have provided insights into this compound's ability to mitigate anaphylactic reactions, though further research is needed to fully understand its protective mechanisms in these contexts. [, ]
Q12: What is the safety profile of this compound?
A12: While generally considered well-tolerated, this compound has been associated with some side effects:
- Flu-Like Syndrome: In one case report, a patient with cutaneous mastocytosis developed flu-like symptoms (fever, malaise, myalgias) after this compound administration. []
- Lack of Sedative Effects: Notably, this compound does not appear to cause significant sedation, a common side effect of many antihistamines. [, ]
Q13: Does this compound interact with drug transporters or metabolizing enzymes?
A13: The provided abstracts do not delve into this compound's interactions with drug transporters or metabolizing enzymes. Investigating these interactions is crucial for understanding potential drug-drug interactions and optimizing dosing regimens.
Q14: What analytical methods are used to characterize and quantify this compound?
A14: While not explicitly detailed in the abstracts, various analytical techniques are likely used to study this compound:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


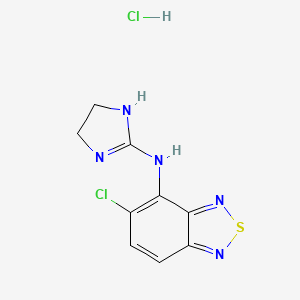
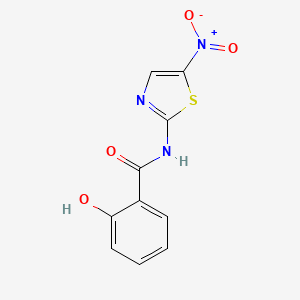
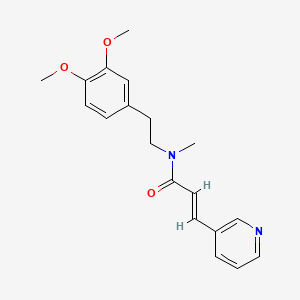

![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
